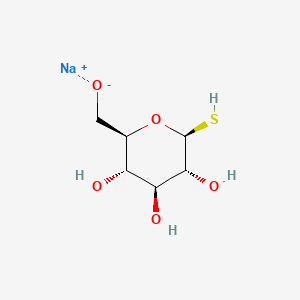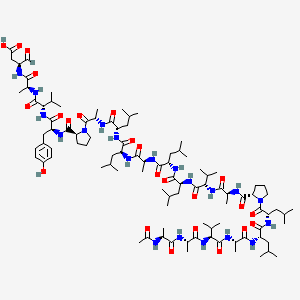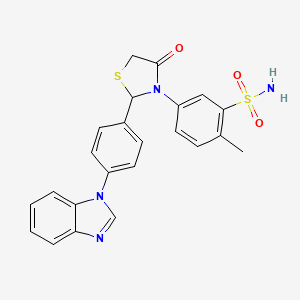
Alk-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk-IN-26 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma . This compound has shown significant antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of Alk-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the compound is prepared through a series of organic reactions involving common reagents and catalysts . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Des Réactions Chimiques
Alk-IN-26 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alk-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALK and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers like NSCLC and glioblastoma.
Mécanisme D'action
Alk-IN-26 exerts its effects by selectively inhibiting the activity of ALK tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including STAT3 and AKT, which are crucial for cancer cell survival and proliferation . By blocking these pathways, this compound induces apoptosis, autophagy, and necrosis in cancer cells .
Comparaison Avec Des Composés Similaires
Alk-IN-26 is compared with other ALK inhibitors such as crizotinib, alectinib, brigatinib, and lorlatinib. While all these compounds target ALK, this compound has shown unique properties, including better blood-brain barrier permeability and higher potency against certain cancer cell lines . Similar compounds include:
Crizotinib: First-generation ALK inhibitor with significant activity in ALK-mutated NSCLC.
Alectinib: Second-generation ALK inhibitor with improved efficacy and safety profile.
Brigatinib: Another second-generation ALK inhibitor with high potency and selectivity.
Lorlatinib: Third-generation ALK inhibitor designed to overcome resistance to earlier ALK inhibitors.
This compound stands out due to its unique pharmacokinetic properties and potential for treating glioblastoma .
Propriétés
Formule moléculaire |
C24H23NO3S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[[1-(4-methylphenyl)sulfonylindol-3-yl]methyl]phenol |
InChI |
InChI=1S/C24H23NO3S/c1-16-8-10-21(11-9-16)29(27,28)25-15-20(22-6-4-5-7-23(22)25)14-19-12-17(2)24(26)18(3)13-19/h4-13,15,26H,14H2,1-3H3 |
Clé InChI |
FBLPWEPWFONTID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC4=CC(=C(C(=C4)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)


![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)
